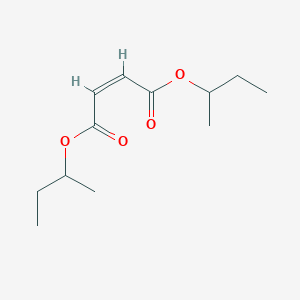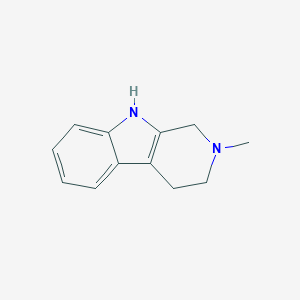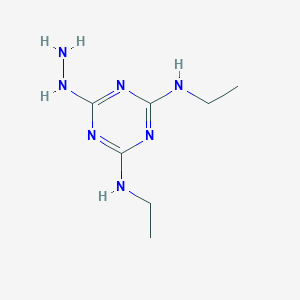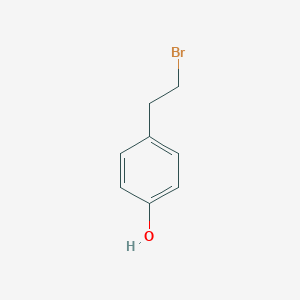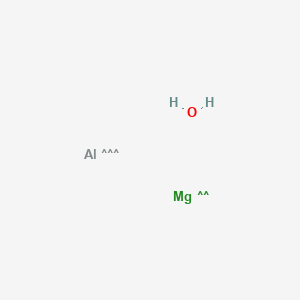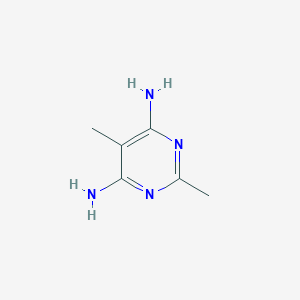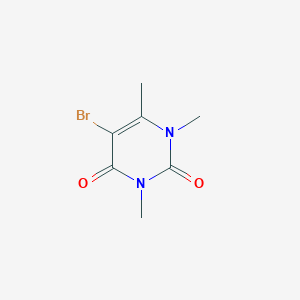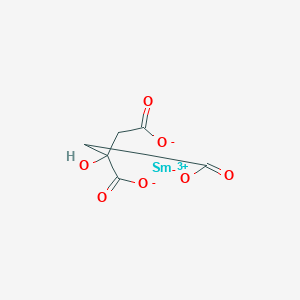
Samarium citrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Samarium citrate is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. It is a rare earth metal that is known for its unique magnetic and optical properties. In recent years, researchers have been exploring the use of samarium citrate in various fields, including cancer treatment, imaging, and drug delivery.
Wissenschaftliche Forschungsanwendungen
Samarium citrate has a wide range of potential applications in scientific research. One of its most promising uses is in cancer treatment. Studies have shown that samarium citrate can selectively target cancer cells and induce apoptosis, or programmed cell death. This makes it a potential candidate for use in chemotherapy and radiation therapy.
Samarium citrate also has applications in imaging. It can be used as a contrast agent in magnetic resonance imaging (MRI) due to its magnetic properties. This allows for more accurate and detailed imaging of tissues and organs.
In addition, samarium citrate has potential applications in drug delivery. It can be used as a carrier for drugs and other therapeutic agents, allowing for targeted delivery to specific cells or tissues.
Wirkmechanismus
The mechanism of action of samarium citrate is not fully understood, but it is believed to involve the interaction between samarium ions and cellular processes. Studies have shown that samarium citrate can induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Biochemische Und Physiologische Effekte
Samarium citrate has been shown to have a variety of biochemical and physiological effects. In addition to inducing apoptosis in cancer cells, it has been shown to have anti-inflammatory and antioxidant properties. It can also stimulate the immune system and enhance wound healing.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using samarium citrate in lab experiments is its selectivity for certain cells and tissues. This allows for more targeted and accurate results. It is also relatively easy to synthesize and can be used in a variety of applications.
However, there are also limitations to using samarium citrate in lab experiments. One limitation is its potential toxicity. While it has been shown to be relatively safe in small doses, larger doses may cause adverse effects. It also has a limited shelf life and may degrade over time.
Zukünftige Richtungen
There are many potential future directions for research on samarium citrate. One area of interest is its use in combination with other therapies, such as chemotherapy or radiation therapy. It may also have applications in the treatment of other diseases, such as Alzheimer's and Parkinson's.
Another area of interest is the development of new synthesis methods and formulations. This could lead to more efficient and effective use of samarium citrate in various applications.
Conclusion
Samarium citrate is a promising chemical compound with potential applications in cancer treatment, imaging, and drug delivery. While further research is needed to fully understand its mechanism of action and potential side effects, it represents a promising area of research for the scientific community.
Synthesemethoden
Samarium citrate can be synthesized through a variety of methods, including precipitation, hydrothermal synthesis, and sol-gel synthesis. One common method involves the reaction of samarium oxide with citric acid in the presence of water and heat. The resulting product is a white or yellowish powder that is soluble in water.
Eigenschaften
CAS-Nummer |
13074-85-6 |
|---|---|
Produktname |
Samarium citrate |
Molekularformel |
C6H5O7Sm |
Molekulargewicht |
339.5 g/mol |
IUPAC-Name |
2-hydroxypropane-1,2,3-tricarboxylate;samarium(3+) |
InChI |
InChI=1S/C6H8O7.Sm/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3 |
InChI-Schlüssel |
ZLPZMGRIYAWMNV-UHFFFAOYSA-K |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Sm+3] |
Kanonische SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Sm+3] |
Andere CAS-Nummern |
13074-85-6 |
Synonyme |
Citric acid samarium(III) salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



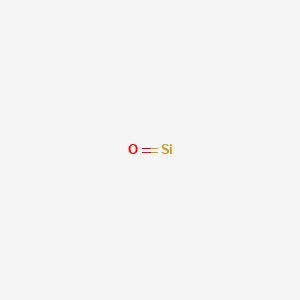
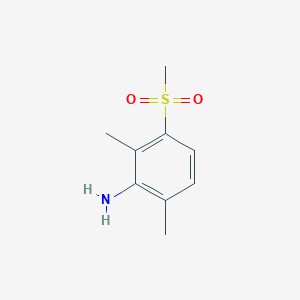
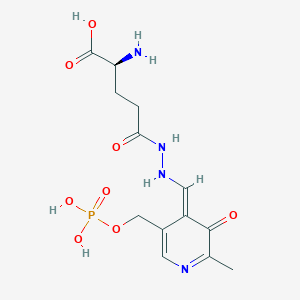
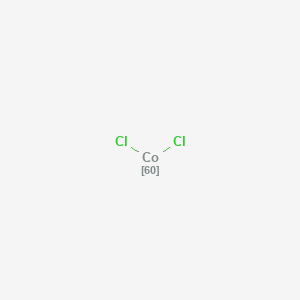
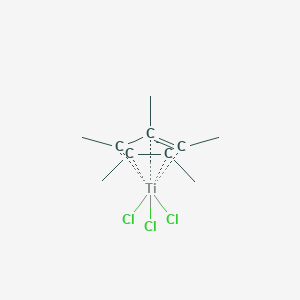
![(1R,2R,3R,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B83794.png)
